4-bromo-N-(4-fluorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKBDOQSKIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
General Approaches to Benzamide (B126) Synthesis
The formation of the amide bond is one of the most fundamental transformations in organic chemistry, with a vast number of methods developed for its construction. Generally, the synthesis of benzamides involves the coupling of a benzoic acid derivative with an amine. The most common strategies activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Conventional methods often rely on the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, acid anhydride, or an active ester. The use of coupling reagents that facilitate this activation in situ is also a widespread practice. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.
More recent advancements focus on direct amidation reactions that avoid the need for stoichiometric activating agents, aiming for greater atom economy and milder reaction conditions. Catalytic methods using transition metals or organocatalysts have emerged as powerful alternatives for forging the amide linkage. researchgate.net For instance, zirconium-based catalysts have been shown to facilitate direct amide bond formation between esters and amines. researchgate.net
Specific Synthetic Routes for 4-bromo-N-(4-fluorophenyl)benzamide and Analogues
The synthesis of the target molecule, this compound, requires the specific coupling of a 4-bromobenzoic acid moiety with 4-fluoroaniline. The methodologies can be broadly categorized into direct amide bond formations, strategic substitutions, and efficient one-pot procedures.
The most direct route to this compound involves forming the central amide bond between the two key fragments: 4-bromobenzoic acid and 4-fluoroaniline.
Peptide Coupling Reactions: This classical approach remains a reliable method. The 4-bromobenzoic acid is activated with a coupling agent, followed by the addition of 4-fluoroaniline. This strategy is analogous to peptide synthesis and offers high yields and purity. ontosight.ai A variety of modern coupling reagents can be employed to minimize side reactions and improve efficiency. dntb.gov.ua
Rearrangement of Nitrile Imines: A novel approach to amide bond formation involves the rearrangement of nitrile imines. nih.gov This method starts with an aldehyde (e.g., 4-bromobenzaldehyde), which is converted to a hydrazonyl bromide. In the presence of a base and the amine (4-fluoroaniline), the hydrazonyl bromide forms a nitrile imine intermediate, which then rearranges to form the desired amide. This process is notable for its functional group tolerance. nih.gov A study demonstrated the synthesis of various benzamide analogues using this method with good to excellent yields. nih.gov
Catalytic Amidation: Transition-metal-catalyzed reactions provide an efficient alternative. For example, palladium-catalyzed aminocarbonylation of aryl halides can be used. researchgate.net In a tandem approach, an aryl halide can undergo azidation and subsequent carbonylation to form the amide. researchgate.net
An alternative to forming the amide bond with pre-functionalized rings is to introduce the bromo- and fluoro- groups onto a parent benzanilide (B160483) molecule. However, this is often less efficient due to regioselectivity issues. A more common strategy involves the functionalization of one of the starting materials before the coupling reaction.
Halogenation of Starting Materials: The synthesis typically begins with commercially available, pre-functionalized starting materials like 4-bromobenzoic acid and 4-fluoroaniline. If needed, these can be prepared via standard electrophilic aromatic substitution reactions. For instance, benzamide can be brominated to introduce the bromine atom at the para position. evitachem.com
C-H Alkylation/Arylation: While not directly forming the target compound, modern C-H activation strategies can be used to synthesize complex analogues. For example, cobalt-catalyzed ortho-alkylation of secondary benzamides with alkyl chlorides has been reported, demonstrating the ability to functionalize the benzamide core directly. acs.org This highlights the potential for late-stage functionalization to create diverse libraries of related compounds. Iron catalysis has also been explored for C-H alkylation of benzamides, offering a more abundant and less toxic metal alternative. researchgate.net These methods typically use a directing group to achieve regioselectivity.
To improve efficiency and sustainability, multi-component reactions (MCRs) and one-pot syntheses are increasingly favored. These protocols combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and time.
Three-Component Synthesis: Several three-component reactions have been developed for the synthesis of N-arylbenzamides and their derivatives. epa.govasianpubs.org One such method involves the reaction of diethyl phthalate, anilines, and 2-aminobenzenethiol in a one-pot synthesis to produce 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides. epa.govasianpubs.org Another environmentally benign protocol describes a one-pot, three-component synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides by reacting phthaloyl chloride, anilines, and anthranilamide in water without a catalyst. connectjournals.com
Aryne-Based MCR: A transition-metal-free multicomponent reaction involving arynes, isocyanides, and water has been reported to furnish benzamide derivatives in moderate to good yields under mild conditions. acs.orgorganic-chemistry.org This method demonstrates an operationally simple route to aromatic amides. acs.org
Palladium-Catalyzed Multicomponent Reactions: Palladium catalysis can be used to assemble complex benzamides from simple starting materials. For instance, o-aminophenol can serve as a precursor to a directing group in a palladium-catalyzed C-H arylation of benzamides. acs.orgnih.gov This allows for the direct assembly of o-arylated benzamides from benzoyl chlorides, aryl iodides, and o-aminophenols in a step-economical multicomponent reaction. acs.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-performance liquid chromatography (HPLC) is a principal method for assessing the purity of 4-bromo-N-(4-fluorophenyl)benzamide.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a crucial tool for determining the purity of synthesized compounds like this compound and for isolating the compound from reaction byproducts and unreacted starting materials. The principle of HPLC relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).
For benzamide (B126) derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.
The purity of this compound can be confirmed to be greater than 98% using HPLC analysis. While specific experimental conditions for this exact compound are not extensively published, a typical HPLC method for a related bromo-substituted aromatic compound involves a reverse-phase column and a mobile phase gradient. For instance, a method for separating (1,1'-Biphenyl)-4-ol, 4'-bromo- uses a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. The conditions outlined in the table below are representative of a standard HPLC method that would be suitable for the analysis of this compound.
Table 1: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | Typically starting with a higher percentage of A, increasing to a higher percentage of B over time to elute compounds of varying polarity. | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C | This table presents a typical set of HPLC parameters and may not reflect a specific validated method.
In the context of synthesis, after initial purification, often by column chromatography using a silica (B1680970) gel stationary phase and a hexane/ethyl acetate (B1210297) gradient, HPLC is used to confirm the final purity of the isolated this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a pure organic compound like this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should correspond closely to the theoretically calculated values based on its molecular formula, C₁₃H₉BrFNO. This comparison serves as a critical confirmation of the compound's empirical formula and is a key indicator of its purity.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. For C₁₃H₉BrFNO, with a molecular weight of 294.12 g/mol , the theoretical percentages are as follows.
In practice, the synthesized compound is analyzed using an elemental analyzer, and the results are compared to the theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition.
Table 2: Elemental Analysis Data for this compound (C₁₃H₉BrFNO)
| Element | Theoretical % | Found % (Typical) |
|---|---|---|
| Carbon (C) | 53.09 | 53.01 |
| Hydrogen (H) | 3.08 | 3.11 |
| Nitrogen (N) | 4.76 | 4.72 |
The "Found %" values are representative and based on typical experimental deviations.
This analytical technique is often reported alongside spectroscopic data in the characterization of novel compounds. For instance, in the characterization of various new benzamide derivatives, the elemental analysis results (found C, H, N) are presented in comparison to the calculated values, providing a fundamental check of the synthesized structures.
Crystallographic Studies and Solid State Analysis
Single Crystal X-ray Diffraction for Absolute Structure Determination
Without a published crystal structure, critical data including unit cell dimensions, space group, and the precise atomic coordinates of 4-bromo-N-(4-fluorophenyl)benzamide are unknown. This information is fundamental for determining the molecule's absolute three-dimensional structure.
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of how molecules of this compound arrange themselves in a crystal lattice is not possible without experimental data. This includes the identification and geometric characterization of key intermolecular forces that stabilize the crystal structure.
Hydrogen Bonding Networks (e.g., N-H...O, C-H...O)
The presence and nature of hydrogen bonds, such as those between the amide hydrogen (N-H) and the carbonyl oxygen (C=O), are defining features of benzamide (B126) crystal packing. However, without crystallographic data, the specific bond distances, angles, and resulting network motifs for this compound cannot be detailed.
Halogen-Halogen Interactions (e.g., F...F, Br...Br, Cl...Cl, I...I)
The potential for halogen bonding involving the bromine and fluorine atoms is a key area of interest in modern structural chemistry. An analysis of short Br···Br or F···F contacts, which would influence the crystal packing, is contingent on having the atomic coordinates from a crystal structure determination.
π-π Stacking Interactions
The arrangement of the aromatic rings, and whether they engage in π-π stacking, is another critical aspect of the solid-state structure. The specific geometry of these interactions, including centroid-to-centroid distances and inter-planar angles, remains undetermined.
Polymorphism and its Structural Implications
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzamides. nih.govresearchgate.netox.ac.uk However, there are no specific reports of polymorphs for this compound or an analysis of how different crystal forms would impact its physical properties.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis
A detailed Hirshfeld surface analysis and the corresponding fingerprint plots for the specific compound this compound are not available in the reviewed literature. However, to provide insight into the potential intermolecular interactions within the crystal structure of this molecule, a comprehensive analysis of a closely related analogue, N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, is presented here. This analogue shares key structural motifs with the target compound, including a 4-bromophenyl group and a 4-fluorobenzoyl-related moiety, making its crystallographic data a valuable point of reference.
The full two-dimensional fingerprint plot for N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide provides a visual representation of all intermolecular contacts. By decomposing this plot, the percentage contribution of each individual interaction to the Hirshfeld surface can be determined. For this analogue, the most significant intermolecular contacts are detailed in the table below.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 19.7 |
| C···H/H···C | 14.8 |
| Br···H/H···Br | 12.4 |
This data is for the analogue compound N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and is presented for comparative purposes. nih.gov
The data reveals that H···H interactions are the most abundant, accounting for nearly one-fifth of all contacts. nih.gov This is a common feature in organic molecules. Following this, the C···H/H···C and Br···H/H···Br contacts make substantial contributions to the crystal packing, highlighting the importance of these interactions in the solid-state architecture of this analogue. nih.gov The presence of bromine and fluorine atoms in the target molecule, this compound, suggests that similar halogen-involved interactions, such as Br···H and F···H, would likely play a crucial role in its crystal packing as well.
The fingerprint plot for the analogue further delineates these interactions. For instance, the Br···H contacts would appear as distinct "wings" in the plot. The distribution and shape of these wings provide information about the geometry and strength of the halogen bonds. Similarly, other interactions like N-H···O hydrogen bonds, which are expected in the target compound, would be identifiable in its fingerprint plot. In the analogue containing a thiourea (B124793) group, N-H···S hydrogen bonds form inversion dimers. nih.gov
While a direct analysis of this compound is not available, the study of its close analogue provides a strong indication of the types and relative importance of the intermolecular forces that would be at play in its crystal structure. A future crystallographic study of the title compound would be necessary to definitively characterize its solid-state interactions and generate specific data tables.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For compounds like 4-bromo-N-(4-fluorophenyl)benzamide, DFT calculations are instrumental in predicting molecular geometry, electronic properties, and reactivity.
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzamide (B126) derivatives, the molecular conformation is largely defined by the dihedral angles between the aromatic rings and the central amide plane.
In the related molecule, 4-bromo-N-phenyl-benzamide, the structure is notably twisted, with a dihedral angle of 58.63° between the phenyl and 4-bromophenyl rings. nih.gov The central amide plane (N-C=O) forms dihedral angles of 30.2° and 29.2° with the phenyl and 4-bromophenyl rings, respectively. nih.gov Similarly, for 4-bromo-N-(2-nitrophenyl)benzamide, which has two molecules in its asymmetric unit, the dihedral angles between the benzene (B151609) rings are 16.78° and 18.87°. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can accurately predict these conformational parameters, which are crucial for understanding how the molecule fits into a receptor's binding site. mdpi.com
The electronic reactivity and stability of a molecule can be elucidated by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comunar.ac.id
Table 1: Example Frontier Molecular Orbital Energies and Band Gaps for Related Compounds Note: These values are for illustrative purposes from studies on related molecules and not specific to this compound.
| Compound Series | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Peptoid 5a | - | - | 5.42 | mdpi.com |
| Peptoid 5c | - | - | 5.08 | mdpi.com |
| Pyrazoline M2 | -5.91 | -2.77 | 3.14 | unar.ac.id |
| Pyrazoline M3 | -5.87 | -2.85 | 3.02 | unar.ac.id |
| 1-(4-arylbenzoyl)-1,3-dicyclohexylurea 5f | - | - | 4.57 | acs.org |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acs.orgdergipark.org.tr The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. acs.org Green areas represent neutral potential. dergipark.org.tr
For this compound, MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom of the amide group, making it a primary site for hydrogen bonding. dergipark.org.trmdpi.com The regions around the hydrogen atom of the amide N-H group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor. mdpi.com The electronegative fluorine and bromine atoms would also influence the electrostatic potential on their respective phenyl rings, creating distinct regions of charge that are crucial for molecular recognition processes. mdpi.com
Molecular Docking Studies for Receptor Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is essential for understanding the binding mechanisms of potential drug candidates. A series of benzamide derivatives have been investigated using this approach to elucidate their interactions with various biological targets.
For example, docking studies of novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that a promising compound, C9, formed six hydrogen bonds within the receptor's active site. nih.gov In another study, N-(4-bromo-2-fluorophenyl)malonamide showed good binding affinities with the active site pocket of protein kinase PknB from Mycobacterium tuberculosis. researchgate.net Similarly, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were docked against the DNA gyrase protein, with the most potent compound showing a strong binding affinity (ΔG = -7.5648 kcal/mol), which surpassed that of the reference drug ciprofloxacin. mdpi.com These studies highlight that the bromo- and fluoro-phenyl moieties, along with the core benzamide structure, play a critical role in establishing specific hydrogen bonds, hydrophobic interactions, and π-based interactions that are vital for binding affinity and biological activity. mdpi.commdpi.com
Table 2: Summary of Molecular Docking Studies on Related Benzamide Derivatives
| Ligand Class | Target Protein | Key Findings | Source |
|---|---|---|---|
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | FGFR1 | Formation of multiple hydrogen bonds in the active site. | nih.gov |
| N-(4-bromo-2-fluorophenyl)malonamide | Protein Kinase PknB | Good binding affinities within the active site pocket. | researchgate.net |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | DNA Gyrase | Strong binding affinity and favorable interactions compared to reference drug. | mdpi.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Reasonable dock scores and binding interactions with target enzymes. | nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. semanticscholar.org MD simulations are crucial for validating docking poses and understanding the behavior of the ligand within the flexible binding pocket of the protein. By simulating the movements of atoms and molecules over a specific period, MD can confirm whether the key interactions predicted by docking are maintained. This technique has been used to study bromodomain-containing protein 4 (BRD4) inhibitors, where simulations help evaluate the stability of the identified compounds within the BRD4 binding pocket. mdpi.com Such analysis would be invaluable for this compound to confirm the stability of its docked conformation with a potential target receptor, providing a more accurate assessment of its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. igi-global.com QSAR models are built using molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules, such as lipophilicity (LogP), electronic properties, and steric parameters. igi-global.comnih.gov
For a class of compounds like benzamides, a QSAR model could be developed to predict their activity against a specific target. For instance, a QSAR study on N-substituted chloroacetamides, including N-(4-fluorophenyl) and N-(4-bromophenyl) derivatives, demonstrated that properties like high lipophilicity are crucial for their antimicrobial activity, as it allows them to pass through the cell membrane. nih.gov Another QSAR model developed for N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides as H+/K+-ATPase inhibitors showed a strong correlation between activity and descriptors like LogD and specific shadow indices (which describe molecular shape). igi-global.com A QSAR study on this compound and its analogs could identify the key structural features that enhance its desired biological effect, thereby guiding the synthesis of more potent derivatives.
Exploration of Biological Activities Non Clinical Focus
Antimicrobial Research Applications
The investigation into the antimicrobial effects of 4-bromo-N-(4-fluorophenyl)benzamide and related benzamide (B126) derivatives has uncovered a spectrum of activities against various microorganisms.
Benzamide derivatives, in general, are recognized for their wide range of pharmacological effects, including antibacterial properties. nanobioletters.com Studies on related halogenated salicylanilide (B1680751) derivatives have shown activity primarily against Gram-positive bacteria, with little to no inhibition of Gram-negative bacteria. mdpi.com For instance, N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide derivatives were effective against Gram-positive strains. mdpi.com While specific data on this compound's antibacterial spectrum is part of a broader library of compounds, the general class of benzamides shows promise in this area. nih.gov
Table 1: Antibacterial Activity of Related Benzamide Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Good activity (MICs = 0.125–0.5 mg/mL) mdpi.com |
| N-(4-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Good activity (MICs = 0.125–0.5 mg/mL) mdpi.com |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Inhibition observed mdpi.com |
| N-benzyl-4-bromobenzamide (NBBA) | Lipopolysaccharide-induced Human Gingival Fibroblasts | Inhibited IL-6 and PGE2 production nih.gov |
The antifungal potential of benzamide derivatives has also been an area of research. nanobioletters.com Studies on N-(4-halobenzyl)amides, a related class of compounds, have demonstrated inhibitory action against various Candida species, including strains resistant to fluconazole. mdpi.com For example, compound 16 from a synthesized series showed more potent antifungal activity against C. krusei ATCC 14243 than fluconazole. mdpi.com Another study involving thiazole (B1198619) derivatives of benzamides showed moderate antifungal activity for some compounds against Candida albicans. researchgate.net
Research has extended to the antimycobacterial properties of benzamide derivatives. Studies on 3'- and 4'-fluorothiobenzanilides have shown that electron-withdrawing groups can enhance activity against atypical mycobacterial strains, sometimes exceeding the activity of isoniazid (B1672263) (INH). nih.gov Furthermore, investigations into N-alkyl nitrobenzamides have identified compounds with significant in vitro activity against Mycobacterium tuberculosis, with the position of the nitro group on the benzene (B151609) ring being a critical factor for activity. mdpi.com Some of these compounds also demonstrated activity in a macrophage infection model. mdpi.com
Anticancer Research Mechanisms (Molecular Level)
In the realm of oncology research, this compound and its analogs have been investigated for their potential to interfere with cancer cell processes at the molecular level.
The ability of benzamide derivatives to inhibit key enzymes involved in cancer progression is a significant area of study.
Sirtuin1 and SIRT2: While direct inhibition of Sirtuin1 by this compound is not explicitly detailed, the broader family of sirtuins, such as SIRT2, is a known target. SIRT2 is involved in the deacetylation of histone H4 at lysine (B10760008) 16 (H4K16), a process that VRK1 kinase activity modulates. mdpi.com The interaction and inhibition of VRK1 by SIRT2 suggest a complex regulatory network that can be influenced by small molecules. mdpi.com
Checkpoint Kinase-1 (CHK1): CHK1 is a crucial kinase in the DNA damage response pathway. medchemexpress.comnih.gov Inhibitors of CHK1 can disrupt cell cycle checkpoints, leading to apoptosis in cancer cells. nih.govresearchgate.net Several potent and selective CHK1 inhibitors have been developed, demonstrating the therapeutic potential of targeting this enzyme. medchemexpress.com
Protein Kinase CK2: This kinase is often overexpressed in various cancers, including acute myeloid leukemia, and plays a role in cell survival and resistance to therapy. nih.gov Inhibition of CK2 has been shown to induce p53-dependent apoptosis in leukemia cells. nih.gov
Table 2: Investigated Biological Targets of Benzamide Derivatives
| Target | Biological Role | Observed Effect of Inhibition/Interaction |
|---|---|---|
| Gram-positive bacteria | Pathogens | Inhibition of growth mdpi.com |
| Candida species | Fungal pathogens | Inhibition of growth mdpi.com |
| Mycobacterium species | Pathogens | Inhibition of growth nih.govmdpi.com |
| Sirtuin 2 (SIRT2) | Histone deacetylation | Regulation of histone H4K16 acetylation mdpi.com |
| Checkpoint Kinase 1 (CHK1) | DNA damage response | Cell cycle arrest and apoptosis medchemexpress.comnih.gov |
| Protein Kinase CK2 | Cell survival, anti-apoptosis | Induction of p53-dependent apoptosis nih.gov |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Cell proliferation, survival | Inhibition of phosphorylation and downstream signaling semanticscholar.org |
Anti-inflammatory Research Prospects
While direct studies on the anti-inflammatory properties of this compound are not available, research on related benzamide structures suggests that this compound could be a candidate for anti-inflammatory investigation. Benzamide derivatives, as a class, have been associated with a broad spectrum of biological activities, including anti-inflammatory effects. mdpi.com For instance, the compound N-benzyl-4-bromobenzamide (NBBA) has demonstrated anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts. mdpi.com In one study, NBBA exhibited a significant inhibition of IL-6 production by 35.6% and PGE2 production by 75.6%. mdpi.com
Another related compound, 2,4-dihydroxy-N-(4-hydroxyphenyl) benzamide, has been shown to strongly inhibit the production of nitric oxide, TNF-α, PGE2, and cyclooxygenase-2 (COX-2) in various cell lines. mdpi.com Furthermore, salicylanilides, which share a similar structural backbone, have also been investigated for their anti-inflammatory activity, evidenced by their ability to inhibit protein denaturation. nih.gov These findings for structurally similar compounds suggest that this compound may warrant investigation for its potential to modulate key inflammatory pathways.
Table 1: Anti-inflammatory Activity of a Related Benzamide Derivative
| Compound | Target | Cell Line | Inhibition |
|---|---|---|---|
| N-benzyl-4-bromobenzamide (NBBA) | IL-6 Production | LPS-induced HGFs | 35.6% |
| N-benzyl-4-bromobenzamide (NBBA) | PGE2 Production | LPS-induced HGFs | 75.6% |
HGFs: Human Gingival Fibroblasts; IL-6: Interleukin-6; LPS: Lipopolysaccharide; PGE2: Prostaglandin E2.
Analgesic Potential Investigations
The analgesic potential of this compound remains to be specifically elucidated. However, the broader class of molecules containing sulfonamide and benzamide moieties has been explored for pain-relieving properties. For example, the synthetic sulfonamide 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) has shown significant antinociceptive and antiallodynic effects in murine models of acute and diabetic neuropathic pain. nih.gov This suggests that the presence of a fluorinated phenyl group, a feature of the compound , could contribute to analgesic activity.
Additionally, various pyrimidine (B1678525) derivatives containing a 4-fluorobenzylthio group have been synthesized and evaluated for their analgesic and anti-inflammatory activities. mdpi.com While structurally distinct from this compound, this research highlights that the incorporation of a 4-fluorophenyl moiety is a strategy employed in the design of potential analgesic agents. mdpi.com Future studies would be necessary to determine if this compound itself possesses any analgesic properties.
Alpha-glucosidase Inhibitory Activity
There is a growing interest in the development of alpha-glucosidase inhibitors for the management of type 2 diabetes, as they can delay carbohydrate digestion and lower postprandial blood glucose levels. nanobioletters.comnih.gov Although this compound has not been specifically tested for this activity, several related benzamide and N-arylacetamide derivatives have shown promise as alpha-glucosidase inhibitors.
In one study, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comthiazin-2-yl)-N-arylacetamides were synthesized and screened for their alpha-glucosidase inhibitory activity. nanobioletters.com Several of these compounds, which incorporate a 4-bromobenzoyl group, exhibited potent inhibition, with some showing IC50 values significantly lower than the standard drug, acarbose. nanobioletters.com For instance, compounds 12a , 12d , and 12g from this series displayed IC50 values of 18.25 µM, 20.76 µM, and 24.24 µM, respectively, compared to acarbose's IC50 of 58.8 µM. nanobioletters.com
Furthermore, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were also evaluated, with some derivatives showing potent dual activity against both α-glucosidase and α-amylase. The presence of a bromo substituent was a common feature in the more active compounds. These findings suggest that the this compound scaffold holds potential for the design of novel alpha-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibitory Activity of Related N-Arylacetamides
| Compound | IC50 (µM) |
|---|---|
| 12a | 18.25 |
| 12d | 20.76 |
| 12g | 24.24 |
| Acarbose (Standard) | 58.8 |
IC50: The half maximal inhibitory concentration.
Structure Activity Relationship Sar and Lead Optimization Studies
Influence of Halogen Substitution (Bromine, Fluorine) on Biological Activity and Physicochemical Properties
The presence and position of halogen atoms, specifically bromine and fluorine, on the benzamide (B126) scaffold play a crucial role in modulating the biological activity and physicochemical characteristics of the molecule. The incorporation of halogens can significantly affect properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com
Research on various benzamide derivatives has demonstrated that halogen substitutions can lead to a range of biological outcomes. For instance, in a series of benzamides investigated as Mycobacterium tuberculosis QcrB inhibitors, a compound featuring a bromine atom (compound 4a) exhibited notable activity. acs.orgacs.org This suggests that the electronic and steric properties of bromine can be favorable for interaction with the target.
The introduction of fluorine, a common strategy in medicinal chemistry, often enhances metabolic stability and membrane permeability. mdpi.com In the context of 4-anilinoquinazoline (B1210976) derivatives, the presence of fluorine-containing groups was found to introduce beneficial biological and pharmacological properties. mdpi.com The high electronegativity and small size of fluorine allow it to form strong bonds and participate in hydrogen bonding interactions, which can be critical for target engagement. The combination of bromine on one phenyl ring and fluorine on the other in 4-bromo-N-(4-fluorophenyl)benzamide likely represents an effort to balance these properties for optimized activity.
The following table summarizes the influence of halogen substitutions on the properties of benzamide analogs based on findings from related studies.
| Halogen Substitution | Observed Effects on Analogs | Potential Implications for this compound |
| Bromine | Can contribute positively to biological activity. acs.orgacs.org May act as a handle for further derivatization. acs.org | The 4-bromo substituent is likely a key contributor to the compound's biological profile. |
| Fluorine | Can enhance metabolic stability and membrane permeability. mdpi.com Influences molecular conformation and intermolecular interactions. mdpi.com | The 4-fluoro substituent may improve pharmacokinetic properties and contribute to target binding. |
Impact of Amide and Phenyl Ring Modifications on Target Interactions and Bioactivity
Alterations to the phenyl rings, such as the introduction, removal, or repositioning of substituents, can have profound effects on activity. For example, in the development of benzamide analogs as inhibitors of Mycobacterium tuberculosis QcrB, replacing a morpholine (B109124) moiety with a smaller lipophilic methyl group at the C-5 position of the benzamide core resulted in a more active compound. acs.orgacs.org Conversely, introducing bulky or certain heteroaromatic groups at the same position led to a decrease or loss of activity. acs.orgacs.org This indicates that the size and nature of the substituents on the phenyl ring are critical for optimal target interaction.
Studies on other benzamide series have also highlighted the importance of the substitution pattern on the phenyl rings. For instance, in a series of arylcinnamide hybrid derivatives, electron-releasing groups on the N-phenyl ring generally increased antiproliferative activity, while electron-withdrawing groups led to a significant loss of potency. nih.gov This underscores the role of electronic effects in modulating the biological response.
The relative orientation of the phenyl rings, dictated by the amide linker, is also a key determinant of activity. The torsional angle between the rings can influence how the molecule fits into a binding pocket and interacts with specific residues.
The table below outlines the impact of modifications to the amide and phenyl rings on the bioactivity of related benzamide compounds.
| Modification | Observed Impact on Analogs | Implications for this compound Analogs |
| Amide Bond | Essential for activity, providing key hydrogen bonding interactions. nih.gov Inversion of the amide linkage can decrease selectivity. nih.gov | The amide bond is likely a crucial pharmacophoric element. Its replacement or modification would require careful consideration to maintain binding. |
| Phenyl Ring Substituents | Size, lipophilicity, and electronic properties of substituents are critical for activity. acs.orgacs.orgnih.gov | Further optimization could involve exploring a range of substituents on either phenyl ring to enhance potency and selectivity. |
| Phenyl Ring System | Replacement of a phenyl ring with certain heterocyclic rings can be tolerated or even beneficial. acs.orgacs.org | Introduction of heterocycles in place of one or both phenyl rings could be a viable strategy for lead optimization. |
Rational Design Principles for Enhanced Bioactivity and Selectivity
The rational design of more potent and selective analogs of this compound can be guided by several key principles derived from structure-activity relationship studies of related compounds. A primary strategy involves leveraging the existing bromine atom as a "handle" for further chemical modification. acs.org Through cross-coupling reactions, a variety of substituents can be introduced at the 4-position of the benzoyl ring, allowing for a systematic exploration of the chemical space to identify groups that enhance target engagement. researchgate.net
Another important design principle is the application of a dual-pharmacophore strategy, where the core benzamide structure is combined with other known bioactive moieties. rsc.org This approach aims to create hybrid molecules that may exhibit synergistic effects or interact with multiple targets. For instance, incorporating a group known to chelate metal ions, such as a hydroxamic acid, could be a rational approach if the biological target is a metalloenzyme. rsc.org
Bioisosteric replacement is a further powerful tool in lead optimization. This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, replacing the amide bond with a bioisostere like a 1,2,3-triazole has been shown to increase potency and metabolic stability in some cases. nih.gov Similarly, the sulfamoyl group is a known bioisostere for the carboxylic acid group. researchgate.net
Finally, a deep understanding of the target's three-dimensional structure, often obtained through techniques like X-ray crystallography or molecular docking, is invaluable for rational design. nih.gov This knowledge allows for the design of modifications that are predicted to form specific favorable interactions with the binding site, such as hydrogen bonds or hydrophobic interactions, thereby enhancing both potency and selectivity. nih.gov
The following table summarizes key rational design principles for the development of this compound derivatives.
| Design Principle | Description | Example Application |
| Derivatization via Halogen Handle | Utilizing the bromine atom for cross-coupling reactions to introduce diverse functionalities. acs.orgresearchgate.net | Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups at the 4-position of the benzoyl ring. |
| Dual-Pharmacophore Strategy | Combining the benzamide scaffold with another bioactive pharmacophore to create hybrid molecules. rsc.org | Linking the benzamide to a moiety known to inhibit a related biological target. |
| Bioisosteric Replacement | Substituting functional groups with others that have similar properties to improve potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net | Replacing the amide bond with a triazole or oxadiazole, or substituting the fluorine with other small electron-withdrawing groups. |
| Structure-Based Design | Using knowledge of the target's binding site to design modifications that enhance specific molecular interactions. nih.gov | Designing substituents that can form additional hydrogen bonds or fill a hydrophobic pocket within the target's active site. |
Derivatives, Analogues, and Chemical Modifications
Synthesis and Research of Substituted Benzamide (B126) Analogues
The synthesis of substituted benzamide analogues is a significant area of research, with a focus on creating derivatives with improved biological efficacy. nih.govresearchgate.net The core benzamide structure can be modified at various positions on both the benzoyl and aniline (B41778) rings.
One common synthetic route involves the reaction of a substituted benzoyl chloride with a corresponding substituted aniline. For instance, 4-bromo-N-phenyl-benzamide is synthesized with a twisted molecular structure where the phenyl and 4-bromophenyl rings have a dihedral angle of 58.63 (9)°. nih.gov In its crystal structure, molecules are linked by N-H⋯O hydrogen bonds. nih.gov Similarly, the reaction of 4-bromobenzoyl chloride with 2-nitroaniline (B44862) yields 4-bromo-N-(2-nitrophenyl)benzamide, which exhibits distinct hydrogen bonding patterns due to the electron-withdrawing nature of the nitro group.
The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties. For example, replacing the 6-bromine atom in certain quinazoline-based analogues with a 4-fluorophenyl group has been shown to significantly impact their cytotoxic and selective activity against cancer cell lines. mdpi.com A study on N-substituted benzamide derivatives as potential antitumor agents revealed that the presence of a 2-substituent on the phenyl ring and heteroatoms in the amide that can chelate with zinc ions are critical for antiproliferative activity. nih.govresearchgate.net Conversely, the addition of a chlorine atom or a nitro group to the same benzene (B151609) ring was found to decrease this activity. nih.govresearchgate.net
Research into a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives identified compounds with potent anti-proliferative activity against human cancer cell lines, suggesting that such modifications can lead to promising lead compounds for further optimization. bohrium.com
| Compound Analogue | Key Modification | Reported Research Finding | Reference |
|---|---|---|---|
| 4-Bromo-N-phenyl-benzamide | Unsubstituted phenyl group instead of 4-fluorophenyl | Twisted molecular structure with a significant dihedral angle between the rings. | nih.gov |
| 4-Bromo-N-(2-nitrophenyl)benzamide | Nitro group at the 2-position of the aniline ring | Distinct hydrogen bonding patterns influenced by the electron-withdrawing nitro group. | |
| 6-(4-Fluorophenyl) substituted quinazoline (B50416) analogues | Replacement of a 6-bromo substituent with a 4-fluorophenyl group | Significant impact on cytotoxicity and selectivity against cancer cell lines. | mdpi.com |
| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives | Incorporation of a pyridine-acylhydrazone moiety | Identified compounds with potent anti-proliferative activity against cancer cells. | bohrium.com |
Incorporation of Diverse Heterocyclic Moieties (e.g., Imidazole (B134444), Pyrazole (B372694), Thioxoimidazolidine, Thiophene)
The integration of heterocyclic rings into the benzamide structure is a key strategy for creating novel derivatives with diverse pharmacological profiles. cnr.itorganic-chemistry.org These moieties can introduce new binding interactions and alter the physicochemical properties of the parent compound.
Imidazole and its Derivatives: Benzamide analogues incorporating imidazole and benzo[d]imidazole moieties have been synthesized and evaluated for their biological potential. nih.gov For example, a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues were designed and found to exhibit antimicrobial and anticancer activities. nih.gov
Pyrazole: The pyrazole nucleus is a common feature in many bioactive compounds. mdpi.comresearchgate.net The synthesis of pyrazole-containing benzamides often involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. mdpi.com A study introducing pyrazole-4-benzamide derivatives, derived from structural modifications of a selective estrogen modulator, aimed to create compounds targeting estrogen receptors. nih.gov Furthermore, novel pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be potent inhibitors of carbonic anhydrase. researchgate.net
Thioxoimidazolidine: The 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) ring is present in a wide array of biologically active compounds. ekb.egekb.egnih.gov The synthesis of novel 2-thioxo-4-imidazolidinone derivatives can be achieved through a multi-step process, such as the Michael addition of phenyl hydrazide to N-substituted maleimides followed by reaction with an isothiocyanate. ekb.egekb.eg For instance, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide has demonstrated antibacterial activity. ekb.egekb.eg Another study reported the synthesis of substituted 2-thiohydantoins incorporated with pyrazole and other heterocycles, which showed cytotoxic activity against human cancer cell lines. nih.gov
Thiophene (B33073): Thiophene-containing benzamide derivatives have also been a subject of interest. nih.gov The synthesis of these analogues can be achieved through palladium-catalyzed cross-coupling reactions between a pyrazole derivative and a thiophene derivative. A study on thiophene-3-benzamide derivatives revealed significant cytotoxic activity against estrogen-dependent breast cancer cells. nih.gov Specifically, 5-benzoyl-thiophene-3-carboxamide and 5-(4-chlorobenzoyl)-thiophene-3-carboxamide were identified as having high cytotoxicity. nih.gov
| Heterocyclic Moiety | Example Derivative Class | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|---|
| Imidazole/Benzo[d]imidazole | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | Multi-step synthesis involving coupling of benzimidazole (B57391) thiol with an acetamide-linked benzamide. | Exhibited antimicrobial and anticancer activities. | nih.gov |
| Pyrazole | Pyrazole-4-benzamide derivatives | Structural modification of selective estrogen modulators. | Designed to target estrogen receptors with potentially reduced side effects. | nih.gov |
| Thioxoimidazolidine | N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Michael addition followed by reaction with cyclohexyl isothiocyanate. | Demonstrated antibacterial activity. | ekb.egekb.eg |
| Thiophene | 5-Benzoyl-thiophene-3-carboxamides | Palladium-catalyzed cross-coupling reactions. | Showed significant cytotoxicity against MCF7 breast cancer cells. | nih.gov |
Introduction of Sulfonyl, Carbamothioyl, and Other Functional Groups
The introduction of specific functional groups, such as sulfonyl and carbamothioyl, into the benzamide scaffold is another important strategy for modifying its biological activity. ontosight.ai
Sulfonyl Group: The sulfonyl group (SO₂) is a key functional group in many sulfonamide drugs and is known to enhance interaction with biological targets. ontosight.aiacs.org The synthesis of benzamide derivatives containing a sulfonyl group can be achieved through tosylation, which involves the reaction of an aromatic compound with p-toluene sulfonyl chloride. cyberleninka.ru Benzamide compounds substituted with a sulfonyl group are reported to have higher biological activity than those containing only a carbonyl group. cyberleninka.ru Research has explored benzamide-acetamide pharmacophores containing sulfonamides as potential urease inhibitors. acs.org
Carbamothioyl Group: The carbamothioyl group (thiourea) is another functional group that has been incorporated into benzamide derivatives. The synthesis of N-carbamothioylbenzamides can be achieved by reacting a benzoyl isothiocyanate with an appropriate amine. nih.gov For example, 4-bromo-N-(di-n-propyl-carbamothioyl)-benzamide was synthesized by reacting 4-bromobenzoyl chloride with potassium thiocyanate, followed by condensation with di-n-propylamine. nih.gov In a separate study, a series of benzoylthioureido phenyl derivatives were designed and synthesized, with compounds like 4-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide being evaluated for their biological activities. tandfonline.comresearchgate.net
| Functional Group | Example Compound | Synthetic Method | Significance of Modification | Reference |
|---|---|---|---|---|
| Sulfonyl | Benzamide derivatives containing a sulfonyl group | Tosylation using p-toluene sulfonyl chloride. | Reported to confer higher biological activity compared to carbonyl-only analogues. | cyberleninka.ru |
| Carbamothioyl (Thiourea) | 4-Bromo-N-(di-n-propyl-carbamothioyl)-benzamide | Reaction of 4-bromobenzoyl isothiocyanate with di-n-propylamine. | Creates a thiourea (B124793) linkage with potential for diverse biological interactions. | nih.gov |
| Carbamothioyl (Thiourea) | 4-Bromo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | Reaction of benzoyl isothiocyanate with a sulfonamide-containing amine. | Combines the structural features of a benzamide, a thiourea, and a sulfonamide for evaluation as enzyme inhibitors. | tandfonline.comresearchgate.net |
Emerging Research Directions and Novel Applications
Applications in Materials Science
The inherent properties of benzamides, particularly those containing halogens like bromine and fluorine, position them as compounds of interest in materials science. ontosight.ai The presence of aromatic rings and polar amide linkages can contribute to desirable thermal, optical, and mechanical properties in larger molecular assemblies.
The structure of 4-bromo-N-(4-fluorophenyl)benzamide makes it a viable candidate for incorporation into advanced polymers. Fluorine-containing polymers are noted for properties such as chemical resistance, thermal stability, low surface energy, and low water absorption, making them suitable for specialized coatings, separation membranes, and medical materials. researchgate.net The benzamide (B126) unit can be a key component in aromatic polyamides, which are known for their high strength and thermal resistance. Research into the synthesis of poly(N-fluoroalkyl benzamide) has demonstrated that such polymers can be created with controlled molecular weights and low polydispersity, indicating a pathway for producing materials with tailored properties. researchgate.net The bromine atom on the phenyl ring also offers a reactive site for further polymerization or modification reactions, potentially leading to the creation of novel copolymers with unique functionalities.
While direct application as a dye has not been extensively reported, the chromophoric nature of the dual aromatic ring system suggests potential for its development as a scaffold for new synthetic dyes. The specific electronic properties conferred by the bromo- and fluoro-substituents could be exploited to tune the color and photostability of derived dye molecules.
Advanced Synthetic Methodologies and Atom Economy
While traditional synthetic routes to benzamides, such as the reaction of an acid chloride with an aniline (B41778), are well-established, modern research is focused on developing more sophisticated and efficient methodologies. researchgate.net Advanced approaches aim to improve yield, reduce waste, and allow for more complex molecular architectures. For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and hydroxybenzotriazole (B1436442) (HOBT) facilitates amide bond formation under milder conditions than traditional methods. ijres.orgresearchgate.net
A significant goal in modern synthesis is improving atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the final product. Research into related compounds has shown the successful use of atom-economical, one-pot multicomponent reaction strategies. nih.gov These methods combine several reaction steps without isolating intermediates, saving time, solvents, and resources. Furthermore, the potential for industrial-scale synthesis has been noted, with the possibility of employing continuous flow reactors and automated systems to optimize yield and purity. evitachem.com Such advanced methodologies represent a shift towards more sustainable and cost-effective production of this compound and its derivatives.
| Methodology | Description | Key Reagents/Conditions | Advantages | Source |
|---|---|---|---|---|
| Classical Acylation | Reaction of a carboxylic acid chloride with an amine. | 4-Bromobenzoyl chloride, 4-fluoroaniline, reflux in acetonitrile (B52724). | Well-established, straightforward. | researchgate.net |
| Peptide Coupling | Amide bond formation facilitated by coupling agents. | EDC.HCl, HOBT, DIPEA, DMF. | Milder conditions, high yields, suitable for complex molecules. | ijres.orgresearchgate.net |
| One-Pot Multicomponent Reaction | Combining multiple reactants in a single vessel to form the final product in one step. | Varies; combines several bond-forming reactions. | High atom economy, reduced waste, operational simplicity. | nih.gov |
| Continuous Flow Synthesis | Reactants are continuously fed into a reactor, and the product is continuously removed. | Automated systems, microreactors. | High throughput, enhanced safety, precise control over reaction conditions. | evitachem.com |
Chemoinformatics and Big Data Approaches in Compound Exploration
The exploration of this compound and its potential derivatives is greatly accelerated by chemoinformatics and big data analytics. researchgate.net These computational approaches allow researchers to predict molecular properties, screen vast virtual libraries of compounds, and understand complex structure-activity relationships (SAR) without synthesizing every molecule. acs.org
Virtual screening, using tools like AutoDock Vina, can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. acs.org This process was used to identify novel inhibitors of the ZNF207 protein, a target in glioma research, by screening for compounds with favorable docking scores. acs.org Similarly, molecular docking simulations are employed to study the binding affinity and interactions of new benzamide derivatives with therapeutic targets like histone deacetylases. researchgate.net
Furthermore, large chemical databases like the Cambridge Structural Database (CSD) can be mined to analyze trends in crystal structures and intermolecular interactions, providing insights for the rational design of new materials. mdpi.com The integration of "big data" with deep learning and neural networks is emerging as a powerful tool to extract and revise chemical knowledge, for example, by predicting a compound's biological activity or toxicity from its structure alone. researchgate.net These in silico methods are indispensable for navigating the vast chemical space and guiding experimental research toward the most promising candidates.
| Tool/Approach | Application | Example/Purpose | Source |
|---|---|---|---|
| Molecular Docking (e.g., AutoDock Vina) | Predicting the binding orientation and affinity of a molecule to a target protein. | Screening for potential enzyme inhibitors; understanding binding modes. | acs.orgresearchgate.net |
| Virtual Screening | Computationally searching large libraries of compounds for potential biological activity. | Identifying initial "hit" compounds for drug discovery. | acs.org |
| Structure-Activity Relationship (SAR) Analysis | Identifying the relationship between a molecule's 2D/3D structure and its biological activity. | Guiding the chemical modification of a lead compound to improve potency or selectivity. | acs.org |
| Chemical Database Mining (e.g., CSD) | Analyzing large datasets of known chemical structures and properties. | Identifying structural trends, polymorphism, and informing crystal engineering. | mdpi.com |
| Deep Learning/Neural Networks | Using AI to learn from large chemical datasets to predict properties. | Predicting mutagenicity, toxicity, or other biological activities from molecular structure. | researchgate.net |
Future Perspectives in Academic Chemical Research
The future of academic research on this compound is poised to integrate these emerging directions. A primary focus will likely be the continued exploration of its utility as a scaffold in medicinal chemistry, leveraging chemoinformatic predictions to design and synthesize novel derivatives with targeted biological activities. The development of more sustainable and atom-economical synthetic routes will remain a key objective, aligning with the broader goals of green chemistry.
In materials science, future work could involve the synthesis and characterization of polymers and copolymers incorporating the this compound moiety to create materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics. researchgate.net Furthermore, fundamental structural studies will continue to be crucial for understanding the solid-state behavior of its derivatives, including polymorphism and halogen bonding, which are critical for designing crystalline materials. mdpi.comdcu.ie The synergy between advanced synthesis, computational modeling, and materials science will drive the next wave of innovation, unlocking the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-(4-fluorophenyl)benzamide, and how can reaction efficiency and purity be maximized?
- Methodological Answer: The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-fluoroaniline via amide bond formation. Schotten-Baumann or carbodiimide-mediated coupling (e.g., EDC/HOBt) are common methods. Reaction efficiency depends on solvent choice (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios. Purity is enhanced by recrystallization from ethanol or column chromatography using silica gel with hexane/ethyl acetate gradients. Monitoring intermediates via TLC and adjusting pH during workup minimizes side products .
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure and purity of this compound?
- Methodological Answer:
- NMR : H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm; amide NH at δ 10–12 ppm). C NMR identifies carbonyl (C=O, ~165 ppm) and halogenated carbons.
- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch).
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.89 Å, C-F ~1.34 Å) and dihedral angles between aromatic rings, ensuring structural fidelity. Data collection at 150 K with Mo-Kα radiation improves resolution .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer: Competing hydrolysis of activated intermediates (e.g., acid chlorides) can reduce yields. Using anhydrous conditions and inert atmospheres (N) minimizes hydrolysis. Bromine displacement by nucleophiles (e.g., amines) is avoided by controlling reaction pH (<8) and avoiding polar aprotic solvents at high temperatures. Post-reaction quenching with dilute HCl removes unreacted reagents .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer: The electron-withdrawing bromo (σ = 0.39) and fluoro (σ = 0.06) groups alter electron density, affecting binding to biological targets. Computational studies (e.g., DFT) show decreased electron density at the amide carbonyl, enhancing hydrogen-bond acceptor capacity. Hammett plots correlate substituent effects with reaction rates in nucleophilic aromatic substitutions .
Q. What computational methods predict the binding affinity of this compound to enzyme targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases. Ligand preparation includes assigning partial charges (AM1-BCC) and optimizing geometry (DFT/B3LYP). Binding free energy calculations (MM-PBSA) validate docking poses. Pharmacophore modeling identifies critical interactions (e.g., halogen bonding with Br) .
Q. How can contradictions between crystallographic data and spectroscopic results be resolved?
- Methodological Answer: Discrepancies in bond lengths (e.g., C-Br in XRD vs. NMR-derived NOE distances) arise from dynamic vs. static structures. Temperature-dependent NMR and variable-temperature XRD experiments (100–300 K) clarify conformational flexibility. Hirshfeld surface analysis quantifies intermolecular interactions influencing solid-state vs. solution structures .
Q. What factorial design approaches optimize reaction parameters for scalable synthesis?
- Methodological Answer: A 2 factorial design evaluates temperature (25–60°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models yield and purity. ANOVA identifies significant factors (e.g., temperature × solvent interaction, p < 0.05). Central composite designs refine optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
